Cyanuric acid-13C3

Descripción

Overview of 1,3,5-Triazinane-2,4,6-trione (Cyanuric Acid) as a Fundamental Heterocyclic Compound

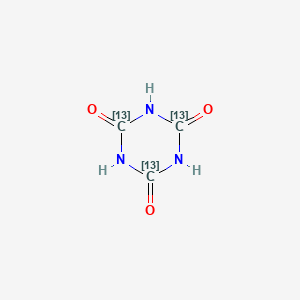

1,3,5-Triazinane-2,4,6-trione, commonly known as cyanuric acid, is a white, odorless crystalline solid. wikipedia.org It is a heterocyclic compound based on a six-membered triazine ring, composed of three nitrogen atoms and three carbon atoms. chemicalland21.com The compound exists in two tautomeric forms: the triol form (cyanuric acid) and the trione (B1666649) form (isocyanuric acid), with the keto form being predominant in the solid state and in solution. wikipedia.org

First synthesized by Friedrich Wöhler in 1829, the modern industrial production of cyanuric acid typically involves the thermal decomposition of urea (B33335). wikipedia.org Its primary application is as a chemical precursor. wikipedia.org It is extensively used to manufacture N-chlorinated cyanurates, such as trichloroisocyanuric acid, which are widely employed as disinfectants, algicides, and bleaching agents. wikipedia.orgfishersci.se A significant use of cyanuric acid is as a chlorine stabilizer in swimming pools, where it binds to free chlorine and releases it slowly, protecting it from degradation by sunlight and extending its sanitizing effect. wikipedia.orgnih.gov

| Table 2: Properties of 1,3,5-Triazinane-2,4,6-trione (Cyanuric Acid) | |

| Property | Value |

| IUPAC Name | 1,3,5-Triazinane-2,4,6-trione wikipedia.org |

| Synonyms | Isocyanuric acid, s-Triazinetriol |

| Chemical Formula | C₃H₃N₃O₃ wikipedia.org |

| Molar Mass | 129.07 g/mol wikipedia.org |

| Appearance | White crystalline powder wikipedia.org |

| Melting Point | Decomposes at 320–360 °C wikipedia.org |

| Solubility in Water | 2700 mg/L (at 25 °C) wikipedia.org |

Rationale for Carbon-13 Isotopic Enrichment at the 2,4,6 Positions of 1,3,5-Triazinane-2,4,6-trione

The specific labeling of 1,3,5-triazinane-2,4,6-trione with carbon-13 at all three carbon positions—creating (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione—is a deliberate strategy for enhancing its traceability in research. This symmetrical enrichment provides a powerful and unambiguous signal for analytical detection.

The primary rationale is to facilitate precise tracking of the triazine ring's fate in environmental or biological systems. When studying the degradation of cyanuric acid, for example, researchers can use ¹³C-NMR spectroscopy to monitor the disappearance of the distinct signal from the labeled carbons and the appearance of new signals corresponding to breakdown products. researchgate.net This was demonstrated in a study of cyanuric acid hydrolysis by an enzyme, where ¹³C-NMR analysis clearly showed the conversion of the labeled starting material to its metabolites. researchgate.net Similarly, in environmental monitoring, this labeled compound can be used as an internal standard for quantifying the concentration of unlabeled cyanuric acid in complex samples like stormflow water, as its unique mass is easily distinguished by mass spectrometry. usgs.gov

Scope and Academic Relevance of Research on (2,4,6-¹³C₃)1,3,5-Triazinane-2,4,6-trione

The academic relevance of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione is centered on its application as a tracer in environmental science and microbiology. Given that cyanuric acid is a degradation product of widely used triazine herbicides and is also directly introduced into the environment as a pool stabilizer, understanding its persistence, transport, and biodegradation is of significant interest. researchgate.netresearchgate.net

Research utilizing ¹³C-labeled cyanuric acid enables scientists to:

Elucidate Biodegradation Pathways: By introducing (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione into microbial cultures, researchers can identify and characterize the enzymes and metabolic pathways responsible for breaking down the stable triazine ring. researchgate.net

Quantify Environmental Concentrations: The labeled compound serves as an ideal internal standard for isotope dilution mass spectrometry, allowing for the accurate measurement of cyanuric acid levels in water systems, which is crucial for environmental risk assessment. usgs.gov The U.S. Geological Survey has used ¹³C-NMR spectral quantitation to determine cyanuric acid concentrations in river water during storm events, linking its presence to the use of triazine herbicides in the surrounding drainage basins. usgs.gov

Investigate Reaction Kinetics: The labeled molecule allows for the precise study of reaction kinetics, such as the rate of enzymatic hydrolysis or photolytic degradation, without interference from other carbon-containing compounds in the sample matrix. researchgate.netnih.gov

This targeted isotopic labeling provides a level of detail and certainty that would be difficult to achieve with unlabeled compounds, making it a vital tool for advanced environmental and biochemical research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=O)N[13C](=O)N[13C](=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675782 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201996-37-4 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3,5]Triazine-2,4,6-triol-2,4,6-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 13c3 1,3,5 Triazinane 2,4,6 Trione

Precursor Compounds and Primary Carbon-13 Sources for Isotopic Enrichment

The synthesis of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione, also known as ¹³C₃-labeled cyanuric acid, fundamentally depends on the selection of appropriate starting materials enriched with the carbon-13 isotope. The two principal precursors that facilitate the introduction of the ¹³C atoms into the triazine ring are ¹³C-urea and (2,4,6-¹³C₃)2,4,6-trichloro-1,3,5-triazine.

Utilization of ¹³C-Urea in the Trimerization Process

The most direct and common method for synthesizing the labeled triazinane-trione involves the use of urea (B33335) in which the carbon atom is the stable isotope ¹³C. google.com ¹³C-Urea serves as the foundational building block, providing all three carbon atoms for the resulting heterocyclic ring. The core of this synthetic approach is the trimerization of urea, a process where three molecules of ¹³C-urea condense to form the six-membered triazine ring. researchgate.netnih.gov This method is favored for its relative economy and convenience, as it can produce high-quality products in good yields. nih.gov The reaction essentially involves heating ¹³C-urea, which leads to the formation of the stable triazine structure with the simultaneous elimination of ammonia (B1221849). nih.gov

Role of (2,4,6-¹³C₃)2,4,6-Trichloro-1,3,5-triazine as a Key Synthetic Intermediate

An alternative, albeit more indirect, pathway to (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione uses (2,4,6-¹³C₃)2,4,6-trichloro-1,3,5-triazine (¹³C₃-labeled cyanuric chloride) as a key intermediate. nih.govfrontiersin.orgresearchgate.net Cyanuric chloride is a highly reactive and versatile compound, widely used as a building block for complex molecular architectures due to the ease of stepwise substitution of its three chlorine atoms. frontiersin.orgnih.gov In this route, a precursor already containing the ¹³C-labeled triazine ring is synthesized first. This labeled cyanuric chloride can then be converted to the desired triazinane-2,4,6-trione through subsequent chemical modifications, primarily hydrolysis. researchgate.net This approach allows for the synthesis of a range of triazine derivatives by reacting the intermediate with various nucleophiles. nih.govclockss.org

Multi-Step Synthetic Routes for (2,4,6-¹³C₃)1,3,5-Triazinane-2,4,6-trione

The formation of the target compound is achieved through well-defined reaction sequences that ensure the correct incorporation and retention of the carbon-13 labels.

Thermolysis and Condensation Reactions for Carbon-13 Incorporation

The primary route involving ¹³C-urea relies on thermal decomposition and condensation. researchgate.net This process can be carried out either by heating ¹³C-urea in a solvent-free environment at high temperatures (≥ 250 °C) or in a high-boiling point inert solvent. nih.gov The liquid-phase method offers better control over the reaction conditions. nih.govresearchgate.net During the reaction, ¹³C-urea undergoes pyrolysis, leading to the formation of isocyanic acid (H-N=¹³C=O) as a transient intermediate, which then trimerizes to form the stable (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione ring. Ammonia is released as a byproduct during this condensation. nih.gov

Table 1: Comparison of Synthetic Methods from Urea

| Method | Temperature | Pressure | Key Characteristics |

|---|---|---|---|

| Solvent-Free | ≥ 250 °C | Atmospheric | High temperature requirement; simpler setup. nih.gov |

| Liquid-Phase | 180-290 °C | Subatmospheric to Atmospheric | Use of inert solvents like sulfolane (B150427) or kerosene (B1165875); allows for better temperature control and potentially higher yields. researchgate.netresearchgate.netgoogle.com |

Subsequent Hydrolysis or Derivatization from Labeled Intermediates

When starting from the labeled intermediate (2,4,6-¹³C₃)2,4,6-trichloro-1,3,5-triazine, the final step is the conversion of the chloro-substituents to hydroxyl groups. This is typically achieved through hydrolysis. The three chlorine atoms on the triazine ring are susceptible to nucleophilic substitution. researchgate.netnih.gov By reacting the labeled cyanuric chloride with water, typically under basic or acidic conditions, the chlorine atoms are sequentially replaced by hydroxyl groups to yield the final (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione. The reactivity of the chlorine atoms decreases with each substitution, which allows for controlled synthesis. researchgate.net

Optimization Strategies for Synthetic Yield and Isotopic Purity

Achieving high synthetic yield and maintaining isotopic purity are critical in the preparation of labeled compounds. Several strategies are employed to optimize the synthesis of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione.

For the direct trimerization of ¹³C-urea, optimization involves careful control of reaction parameters. researchgate.netgoogle.com

Temperature Control: The reaction temperature is a critical factor. Temperatures between 200-250 °C are often preferred to ensure efficient conversion while minimizing the formation of byproducts like ammelide (B29360) and ammeline (B29363). google.com

Solvent Selection: In the liquid-phase method, the choice of an inert, high-boiling solvent is crucial. The solvent must effectively dissolve the urea precursor but have limited solubility for the cyanuric acid product, facilitating its precipitation and recovery. google.com Solvents such as sulfolane, kerosene, and cyclohexanol (B46403) have been studied. researchgate.net

Use of Catalysts: The addition of certain catalysts, including various metal salts (e.g., zinc, ammonium (B1175870), or sodium salts), can improve the reaction rate and yield. researchgate.net

Pressure Conditions: Conducting the reaction under subatmospheric pressure can help in the removal of the ammonia byproduct, driving the reaction to completion and yielding a purer product. google.com

Table 2: Effect of Catalysts on Urea Trimerization Yield

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | (NH₄)₂SO₄ | 82.4 researchgate.net |

| 2 | NH₄NO₃ | 80.6 researchgate.net |

| 3 | Zn(NO₃)₂ | 82.0 researchgate.net |

| 4 | NaCl | 76.3 researchgate.net |

Conditions reported for non-labeled urea in kerosene at 190 °C. researchgate.net

For purification, the crude product is often washed with water and then heated to remove any water of crystallization. nih.gov Recrystallization from solvents like a methanol-water mixture can be employed to achieve high chemical and isotopic purity (≥99.5%). google.com When using the cyanuric chloride intermediate, purification is performed at each step to ensure the final product's integrity. frontiersin.org

Comparative Analysis of Different Synthetic Pathways for ¹³C-Labeled Triazine Compounds

The synthesis of ¹³C-labeled 1,3,5-triazine (B166579) compounds, such as (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione, can be approached through several synthetic routes. The two primary pathways involve the hydrolysis of a labeled precursor and the cyclotrimerization of a smaller labeled molecule. A comparative analysis of these methods reveals differences in starting materials, reaction conditions, yield, and purity of the final product.

One of the most direct methods for preparing (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione is through the hydrolysis of (2,4,6-¹³C₃)cyanuric chloride. nih.gov This method is particularly suitable for producing high-purity standards for analytical applications, such as isotope dilution liquid chromatography/mass spectrometry (LC/MS). The synthesis involves the reaction of the labeled cyanuric chloride with acidified water, which leads to the substitution of the chlorine atoms with hydroxyl groups, yielding the desired triazinane-2,4,6-trione structure. nih.gov This pathway offers excellent isotopic and chemical purities in acceptable yields. nih.gov The general principle of substituting the chlorine atoms on a triazine ring with various nucleophiles is a well-established and versatile strategy in triazine chemistry. nih.govnih.govwikipedia.orgchim.it

Another significant synthetic pathway is the cyclotrimerization of ¹³C-labeled urea. The thermal decomposition of urea is the established industrial route for the production of unlabeled cyanuric acid. wikipedia.org This process involves heating urea to temperatures around 175 °C and above, causing it to decompose and trimerize into cyanuric acid with the release of ammonia. wikipedia.orgchemicalbook.com This method can be adapted for the synthesis of the ¹³C-labeled analogue by utilizing ¹³C-labeled urea as the starting material. The reaction can be carried out in the liquid phase, with or without a catalyst, and the choice of solvent can influence the yield. nih.govresearchgate.netnih.gov While potentially more cost-effective for larger-scale production, this method may require more rigorous purification to remove by-products such as ammeline and ammelide. google.com

A summary of the comparative aspects of these two synthetic pathways is presented in the table below.

| Feature | Hydrolysis of [¹³C₃]-Cyanuric Chloride | Cyclotrimerization of ¹³C-Urea |

| Starting Material | [¹³C₃]-Cyanuric Chloride | ¹³C-Urea |

| Reaction Type | Nucleophilic Substitution (Hydrolysis) | Cyclotrimerization / Thermal Decomposition |

| Key Reagents | Acidified Water | Heat, optional catalyst and solvent |

| Reported Purity | Excellent isotopic and chemical purity nih.gov | May require extensive purification to remove by-products google.com |

| Typical Scale | Laboratory scale for analytical standards nih.gov | Industrial scale for unlabeled compound, adaptable for labeled wikipedia.orgnih.gov |

| Advantages | High purity, direct route to the final product. nih.gov | Potentially more economical for larger quantities. |

| Disadvantages | Relies on the availability of labeled cyanuric chloride. | Can produce by-products requiring removal. google.com |

Detailed Research Findings

Research has demonstrated the successful synthesis of [(¹³C₃)]-cyanuric acid from [(¹³C₃)]-cyanuric chloride, yielding standards with high isotopic and chemical purity that are suitable for sensitive analytical methods. nih.gov The reaction is straightforward, involving the treatment of the labeled cyanuric chloride with acidified water. nih.gov This method is advantageous for producing well-characterized internal standards for quantitative analysis. nih.gov

For the urea-based route, studies on the unlabeled compound have optimized conditions for the liquid-phase synthesis. nih.govresearchgate.netnih.gov For instance, the reaction temperature and the choice of solvent have been shown to significantly impact the yield of cyanuric acid. nih.gov While specific yields for the ¹³C-labeled version via this route are not detailed in the provided results, the principles of the reaction would remain the same. Theoretical studies have also explored the free radical routes for the formation of triazines from urea, suggesting that biuret (B89757) is a precursor for cyanuric acid in these pathways. rsc.org The feasibility of adapting solvent-free conditions, as demonstrated for the synthesis of ¹⁴C-labeled cyanuric acid, could also be considered for the ¹³C analogue to develop more environmentally friendly protocols. nih.gov

The selection of a particular synthetic pathway would ultimately depend on the desired scale of production, the required purity of the final compound, and the availability and cost of the isotopically labeled starting materials. For high-purity analytical standards, the hydrolysis of labeled cyanuric chloride is a proven method. nih.gov For larger-scale synthesis, the cyclotrimerization of labeled urea presents a viable, though potentially more challenging in terms of purification, alternative.

Advanced Analytical Techniques for 2,4,6 13c3 1,3,5 Triazinane 2,4,6 Trione

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry serves as the cornerstone for the analysis of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione, offering unparalleled sensitivity and specificity. Its primary utility is as an internal standard to ensure accuracy in the quantification of its unlabeled analogue, cyanuric acid, in complex samples.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Isotope dilution analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of organic molecules in complex matrices. The use of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione is central to this approach when analyzing for its unlabeled counterpart. In this method, a precisely known quantity of the ¹³C-labeled internal standard is added to a sample prior to processing and analysis.

The fundamental principle is that the isotopically labeled standard behaves almost identically to the native analyte throughout the extraction, cleanup, and chromatographic separation processes. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. During MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the ¹³C-labeled standard. Because the two compounds have different masses, they are easily distinguished by the mass spectrometer. Quantification is then based on the measured ratio of the response of the native analyte to that of the labeled internal standard. This methodology effectively corrects for variations in sample recovery and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results. thermofisher.comnih.gov

Methodologies for related triazine compounds often involve direct injection of aqueous samples, sometimes with minimal preparation such as the addition of ammonium (B1175870) acetate (B1210297) for pH adjustment. thermofisher.com LC-MS/MS methods have been developed and validated for a wide array of triazine and other nitrogen-containing compounds in various matrices, including environmental water and biological samples. nih.govnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry, represents a significant advancement over conventional HPLC methods, offering enhanced speed, resolution, and sensitivity. researchgate.net These benefits are directly applicable to the analysis of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione and its unlabeled form. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for much faster separation times without sacrificing chromatographic efficiency. researchgate.netsielc.com

The application of UPLC-MS/MS allows for rapid quantitative analysis, often reducing chromatographic run times to just a few minutes. researchgate.netnih.gov For instance, methods for analyzing various triazine herbicides have achieved total run times of as little as six minutes. researchgate.net This high-throughput capability is invaluable in laboratories that process a large number of samples. The enhanced resolution provided by UPLC also helps in separating the target analyte from other potentially interfering compounds in the matrix, further improving the quality of the data. A study successfully developed a 3-minute UPLC-MS/MS method for quantifying various small molecules in plasma, demonstrating the technique's efficiency. nih.gov

Table 1: Comparison of Typical UPLC-MS/MS and HPLC-MS/MS Parameters for Triazine Analysis

| Parameter | UPLC-MS/MS | HPLC-MS/MS |

|---|---|---|

| Column Particle Size | < 2 µm | 3-5 µm |

| Typical Column Dimensions | 50-100 mm x 2.1 mm | 100-250 mm x 4.6 mm |

| Flow Rate | 0.4 - 0.6 mL/min | 0.8 - 1.5 mL/min |

| Analysis Time | 3 - 6 minutes researchgate.netnih.gov | 15 - 30 minutes thermofisher.com |

| System Pressure | High (> 6000 psi) | Moderate (< 6000 psi) |

| Sensitivity | High | Moderate to High |

| Resolution | Very High | Good |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analytes

While LC-MS/MS is the predominant technique for analyzing polar compounds like triazinanes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for related, more volatile, or derivatized triazine analytes, such as certain triazine pesticides. thermofisher.com For compounds that are not amenable to GC due to low volatility or thermal instability, a derivatization step is often required to convert them into more volatile forms.

A typical GC-MS method for triazine pesticides involves a splitless injection onto a low-polarity capillary column, such as a TraceGOLD TG-5SilMS (a 5% diphenyl/95% dimethyl polysiloxane phase). thermofisher.com The gas chromatograph separates the compounds based on their boiling points and interaction with the stationary phase before they enter the mass spectrometer for detection. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. researchgate.net GC-MS provides excellent separation efficiency and is a well-established, robust technique for many environmental analyses. thermofisher.com

Strategies for Matrix Effect Compensation in Complex Sample Matrices

The analysis of samples from complex matrices like wastewater, soil, or biological fluids is often hampered by matrix effects, where co-eluting endogenous compounds interfere with the ionization of the target analyte, causing either signal suppression or enhancement. nih.gov The use of a stable isotope-labeled internal standard, such as (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione, is the most effective strategy to compensate for these effects. nih.gov Since the labeled standard has nearly identical physicochemical properties and chromatographic retention time as the unlabeled analyte, it experiences the same degree of matrix effect. By calculating the ratio of the analyte signal to the standard signal, the variability introduced by the matrix is normalized.

Other strategies can also be employed to mitigate matrix effects. The "dilute and shoot" approach involves diluting the sample extract to reduce the concentration of interfering matrix components, although this may compromise the limits of detection. nih.gov In GC-MS analysis, the use of "analyte protectants" can be effective. These are additives mixed with the sample that interact with active sites in the GC inlet and column, preventing the degradation of target analytes and improving their chromatographic peak shape and response. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of chemical compounds, including isotopically labeled standards. It provides detailed information about the chemical environment of specific nuclei.

¹³C-NMR Spectroscopy for Confirmation of Isotopic Enrichment and Purity

¹³C-NMR spectroscopy is the definitive method for verifying the successful incorporation of ¹³C isotopes into a molecule and for assessing its isotopic purity. udel.edu In a standard ¹³C-NMR spectrum, signals arise only from the ¹³C isotope, which has a natural abundance of approximately 1.1%. udel.edu For the compound (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione, the molecule has been intentionally synthesized with ¹³C atoms at the three carbonyl positions (C2, C4, and C6).

When a ¹³C-NMR spectrum of this compound is acquired, the peaks corresponding to these three carbon atoms will be exceptionally intense compared to any other carbon signals that might be present from impurities at natural abundance. nih.gov The chemical shift of these signals confirms that the ¹³C labels are in the correct chemical environment (i.e., carbonyl carbons). Due to the symmetry of the molecule, the three enriched carbons are chemically equivalent and would be expected to produce a single, highly intense signal in the spectrum. The presence of significant ¹³C-¹³C homonuclear coupling, which can lead to complex splitting patterns like doublets and triplets, can also be an indicator of high levels of enrichment in adjacent positions, although in this specific symmetric molecule, such coupling might not be straightforwardly observed. nih.gov The absence of significant signals at other chemical shifts confirms the high isotopic and chemical purity of the material. libretexts.org

Table 2: Expected ¹³C-NMR Chemical Shift for (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione

| Carbon Atom | Environment | Expected Chemical Shift (ppm) | Notes |

|---|

Application of ¹³C-NMR in Elucidating Reaction Intermediates and Product Structures

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione, the enrichment with ¹³C at specific positions dramatically enhances the sensitivity and utility of ¹³C-NMR experiments, making it exceptionally powerful for tracking the fate of the triazine ring carbons during chemical transformations. nih.gov This allows for the unambiguous identification of reaction intermediates and final products, which can be challenging with non-labeled compounds due to resonance overlap or complex spectra. nih.gov

The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves sequential nucleophilic substitution reactions. mdpi.com A similar strategy can be envisioned for derivatives starting from the labeled triazinane-trione ring. For instance, in a hypothetical reaction involving the nucleophilic attack on the triazine ring, ¹³C-NMR can be used to monitor the reaction progress and identify transient species. The distinct chemical shifts of the ¹³C-labeled carbonyl carbons provide a clear signature. Any alteration to the electronic environment of these carbons, such as the formation of a tetrahedral intermediate, will result in a significant and observable change in their respective ¹³C-NMR signals.

Computational NMR methods, often augmented with machine learning, can be used alongside experimental data to predict ¹³C chemical shifts for proposed intermediates and products. nsf.gov By comparing the experimentally observed chemical shifts with the calculated values, researchers can either confirm a proposed structure or identify discrepancies, leading to the revision of misassigned product structures. nsf.gov

Research Findings:

Consider a hypothetical reaction where (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione undergoes a ring-opening reaction followed by recyclization, a process observed in related triazine derivatives. researchgate.net The initial ¹³C-NMR spectrum would show a single resonance corresponding to the three equivalent ¹³C-labeled carbonyl carbons. As the reaction proceeds, new signals would appear in the spectrum corresponding to the carbons in the intermediate and final product structures.

For example, the formation of an open-chain urea (B33335) derivative as an intermediate would lead to the appearance of new ¹³C signals in a different chemical shift region, characteristic of urea and carboxyl carbons. The final recyclized product, perhaps a hydantoin (B18101) derivative, would again exhibit a unique set of ¹³C-NMR signals. By acquiring spectra at various time points, a kinetic profile of the reaction can be constructed, providing insight into the reaction mechanism. The ability to directly observe the carbon framework of reactants, intermediates, and products makes ¹³C-NMR a superior technique for such mechanistic studies. nih.gov

Below is an interactive data table showing hypothetical ¹³C-NMR chemical shift data for the elucidation of a reaction pathway.

| Compound/Intermediate | Carbon Position | Expected ¹³C Chemical Shift (ppm) | Rationale |

| (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione (Starting Material) | C2, C4, C6 | ~150 | Carbonyl carbons in a symmetrical, electron-deficient triazine ring. |

| Hypothetical Ring-Opened Intermediate (Urea-dicarboxylic acid) | C(O)OH | ~170-180 | Carboxylic acid carbons typically resonate at lower field. |

| N-C(O)-N | ~155-160 | Urea-type carbonyl carbon, with a chemical shift slightly different from the starting material due to the changed electronic environment. | |

| Hypothetical Recyclized Product (Hydantoin derivative) | C4 (C=O) | ~156 | Carbonyl carbon adjacent to two nitrogens in a five-membered ring. |

| C2 (C=O) | ~172 | Carbonyl carbon of an imide group within the hydantoin ring. |

Method Validation and Quality Assurance Protocols in Isotope-Labeled Compound Analysis

The analysis of stable isotope-labeled compounds like (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione requires rigorous method validation and strict quality assurance (QA) protocols to ensure that the data generated is accurate, reliable, and reproducible. nih.govmetsol.com These protocols are essential for quantitative studies where the isotopic enrichment and concentration of the analyte are critical parameters. The validation process demonstrates that an analytical method is suitable for its intended purpose. nih.govresearchgate.net

A comprehensive method validation for an analytical procedure, typically employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), involves establishing several key performance characteristics. researchgate.net

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as unlabeled analogues, synthetic precursors, or degradation products. For (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione, this means distinguishing its mass spectral signal from the unlabeled cyanuric acid.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured value to the theoretical value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.

Quality assurance (QA) involves the systematic monitoring and evaluation of the various aspects of the analytical process to ensure that standards of quality are being met. metsol.com This includes routine calibration of instruments, use of control samples, proper sample handling and storage, and comprehensive documentation. metsol.com For isotope-labeled compounds, QA also involves verifying the isotopic purity and stability of the compound over time. nih.gov

The following interactive table summarizes the typical parameters and acceptance criteria for the validation of an analytical method for an isotope-labeled compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference at the retention time and mass-to-charge ratio (m/z) of the analyte and internal standard. | Peak response in blank sample should be < 20% of the LOQ response. |

| Linearity | The relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LOQ). |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |

| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte signal should be at least 10 times the baseline noise; accuracy and precision criteria must be met. |

| Robustness | The method's resistance to small, deliberate changes in analytical parameters. | The RSD of the results under the varied conditions should not be significantly different from the normal operating conditions. |

| Isotopic Purity | The percentage of the compound that is labeled with the stable isotope. | Must be determined and meet predefined specifications (e.g., >98% ¹³C enrichment). |

Applications of 2,4,6 13c3 1,3,5 Triazinane 2,4,6 Trione in Mechanistic and Tracer Studies

Elucidation of Reaction Pathway Mechanisms

The presence of the stable isotope ¹³C at specific positions within the (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione molecule makes it an invaluable tracer for elucidating reaction mechanisms.

Tracking Carbon Atom Transformations within Chemical Systems

The synthesis of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione typically starts from ¹³C-labeled precursors, such as ¹³C₃-cyanuric chloride. tandfonline.comnih.gov The subsequent chemical transformations to yield the desired product and other triazine derivatives allow for the precise tracking of the labeled carbon atoms throughout the reaction sequence. tandfonline.com By analyzing the isotopic composition of the products and intermediates using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, chemists can definitively map the journey of the carbon atoms. This enables the confirmation of proposed reaction pathways and the identification of any unexpected molecular rearrangements. While specific studies detailing the complete mechanistic elucidation for a wide range of reactions involving this particular compound are not extensively published, the fundamental principles of isotopic labeling strongly support its utility in this area. The synthesis of other labeled triazines, such as ¹³C₃-melamine from the same ¹³C₃-cyanuric chloride precursor, demonstrates the potential to follow these labeled carbons through various synthetic routes. tandfonline.comresearchgate.net

Tracing Molecular Fate and Transformations in Environmental Systems

Understanding the environmental persistence, transport, and transformation of chemicals is crucial for assessing their ecological impact. (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione is instrumental in such studies. When introduced into a model environmental system, its distinct mass allows it to be differentiated from naturally occurring cyanuric acid. This enables researchers to monitor its degradation pathways, identify breakdown products, and calculate rates of transformation without interference from background levels of the unlabeled compound. Although specific environmental fate studies exclusively utilizing (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione are not widely documented, the analytical methods developed for its detection in various matrices, including animal feed and human urine, are directly applicable to environmental monitoring. nih.govresearchgate.net These methods provide the necessary sensitivity and selectivity to trace the compound and its metabolites in environmental samples.

Isotopic Labeling for Quantitative Analysis in Complex Mixtures

One of the most significant applications of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione is in quantitative analysis, particularly as an internal standard.

Use as Internal Standards for Accurate Quantification of Analogs

In analytical chemistry, particularly in chromatography-mass spectrometry techniques, co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Isotope dilution mass spectrometry (IDMS) is a highly accurate method that overcomes this "matrix effect." nih.gov (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione is an ideal internal standard for the quantification of cyanuric acid because it has nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte. tandfonline.comnih.gov A known amount of the labeled standard is added to the sample at the beginning of the analytical procedure. nih.gov Since the standard and the analyte behave almost identically during extraction, cleanup, and analysis, any loss or ionization suppression/enhancement will affect both compounds equally. nih.govnih.gov By measuring the ratio of the mass spectrometric signals of the analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved. nih.gov

This approach has been successfully employed to determine cyanuric acid levels in a variety of complex matrices, including fortified milk powder, human urine, meat, and pet food. tandfonline.comnih.govresearchgate.netnih.gov For instance, a high-accuracy double isotope dilution mass spectrometric method was developed for analyzing cyanuric acid in fortified milk powder, demonstrating the reliability of this technique. nih.gov Another study detailed the synthesis of ¹³C₃-cyanuric acid and its use in an IDMS method to quantify cyanuric acid in swine, catfish, chicken, and wet pet food. tandfonline.com

Interactive Data Table: Performance of IDMS Methods Using (2,4,6-¹³C₃)1,3,5-Triazinane-2,4,6-trione as an Internal Standard

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Fortified Milk Powder | GC-MS | 0.9 µg/kg | 3 µg/kg | 95.7 - 102.2 | nih.gov |

| Human Urine | HPLC-MS/MS | 0.60 ng/mL | - | 100 - 104 | researchgate.net |

| Catfish, Pork, Chicken, Pet Food | LC-MS/MS | 10 µg/kg | - | 96 - 110 | nih.gov |

This table is populated with data from the cited research papers. The values represent the reported performance metrics of the analytical methods developed.

Studies on the Incorporation and Distribution of Triazine Moieties in Materials Science

Triazine-based compounds are utilized in the development of various materials, including polymers and organic materials for solar cells, due to their unique electronic and thermal properties. nih.gov The study of how these triazine units are incorporated into a material's structure and their subsequent distribution is critical for understanding and optimizing the material's properties. Isotopic labeling with compounds like (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione offers a sophisticated method for such investigations.

By incorporating the ¹³C-labeled triazine into a polymer or material during its synthesis, researchers can use solid-state NMR spectroscopy to probe the local environment of the triazine ring. researchgate.net The enhanced sensitivity from the ¹³C label allows for the detection of subtle changes in the chemical shifts, providing information about the connectivity and conformation of the triazine unit within the larger material structure. researchgate.net This can reveal details about polymerization mechanisms, the degree of cross-linking, and the homogeneity of the final material. While direct applications of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione in materials science are an emerging area, the synthesis of ¹³C-labeled building blocks for polymers is a known strategy, highlighting the potential for this compound in the field. rsc.org

Environmental Science Research Utilizing 2,4,6 13c3 1,3,5 Triazinane 2,4,6 Trione

Investigation of Degradation Pathways and Kinetics in Environmental Compartments

The stability and degradation of 1,3,5-triazinane-2,4,6-trione (cyanuric acid) are of significant environmental interest, as it is an intermediate in the breakdown of widely used s-triazine compounds like atrazine (B1667683) and melamine (B1676169) and is also used directly as a chlorine stabilizer in swimming pools. nih.govresearchgate.netnih.gov The use of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione allows for precise tracking of the degradation process and the distribution of its carbon atoms into various products.

The transformation of 1,3,5-triazinane-2,4,6-trione in the environment is predominantly a biological process, as it is relatively resistant to chemical hydrolysis or oxidation under typical environmental conditions. researchgate.net

Biotic Transformation: The primary pathway for the breakdown of cyanuric acid in both soil and water is through microbial activity. nih.gov Specific bacteria and fungi have evolved enzymatic pathways to utilize the nitrogen from the triazine ring. nih.gov The initial and rate-limiting step is the hydrolytic cleavage of the s-triazine ring, a reaction catalyzed by the enzyme cyanuric acid hydrolase (CAH). nih.govnih.gov This enzymatic process is effective in various environments, including soil, activated sludge, and aquatic systems where cyanuric acid-degrading microbes are present. nih.gov Studies in wastewater treatment have demonstrated that bacteria such as Acidovorax and Pseudomonas are key to its removal, particularly under anaerobic conditions. researchgate.net

Abiotic Transformation: Cyanuric acid is a highly stabilized ring system, making it largely resistant to abiotic degradation pathways under normal environmental pH and temperature. researchgate.net Significant abiotic transformation generally requires more extreme conditions. For instance, the compound decomposes upon heating to temperatures above 320°C, producing toxic fumes such as cyanic acid and nitrogen oxides. nih.gov While other triazine compounds, like the explosive RDX, can undergo abiotic degradation via reactions with minerals like magnetite, such pathways are not considered major routes for cyanuric acid transformation in the environment. nih.gov

The use of ¹³C-labeled cyanuric acid is instrumental in identifying and quantifying the full spectrum of degradation products. The enzymatic breakdown initiated by cyanuric acid hydrolase (CAH) follows a defined pathway. nih.gov

Ring Opening: CAH catalyzes the hydrolysis of the cyanuric acid ring to form the linear intermediate, carboxybiuret. researchgate.net

Decarboxylation: Carboxybiuret is unstable and spontaneously decarboxylates, releasing a molecule of carbon dioxide (CO₂) and forming biuret (B89757). researchgate.netnih.govresearchgate.net

Further Hydrolysis: Biuret is then enzymatically hydrolyzed by biuret hydrolase, which ultimately yields additional CO₂ and ammonia (B1221849) (NH₃). nih.gov

The complete mineralization of one molecule of cyanuric acid results in three molecules of ammonia and three molecules of carbon dioxide. nih.gov The ¹³C label from (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione can be traced into the resulting CO₂ and incorporated into microbial biomass, confirming the metabolic pathway.

| Product | Chemical Formula | Role in Pathway | Source |

|---|---|---|---|

| Carboxybiuret | C₂H₄N₂O₄ | Initial Ring-Opened Intermediate (Unstable) | researchgate.net |

| Biuret | C₂H₅N₃O₂ | Key Intermediate | nih.govnih.govnih.gov |

| Carbon Dioxide | CO₂ | Terminal Product | nih.govnih.gov |

| Ammonia | NH₃ | Terminal Product (Nitrogen Source) | nih.gov |

Microbial Metabolism and Bioremediation Studies

The microbial breakdown of s-triazines is a critical process for environmental remediation. The use of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione provides a definitive method to trace the metabolic activity of microorganisms and identify those responsible for its degradation.

Cyanuric acid hydrolase (CAH) is the key enzyme initiating the catabolism of cyanuric acid. researchgate.net It is a rare enzyme found almost exclusively in microorganisms that have adapted to use s-triazines as a nitrogen source. nih.gov The enzyme opens the stable s-triazine ring through hydrolysis, a mechanistically challenging step. nih.govresearchgate.net

Research has characterized CAH from various organisms:

Pseudomonas sp. strain ADP: This is the most extensively studied model organism for atrazine and cyanuric acid degradation. Its CAH, AtzD, has been well-characterized. nih.gov

Acidovorax citrulli: The CAH from this bacterium, named TrzD, has also been structurally analyzed, revealing a unique protein fold and a proposed exit channel for the degradation products. nih.govresearchgate.net

Moorella thermoacetica: This thermophilic bacterium possesses a highly stable CAH, making it a candidate for industrial or environmental applications where temperature stability is required. nih.gov

Sarocladium sp.: The discovery of a functional CAH in this filamentous fungus expanded the known distribution of this enzyme family beyond bacteria, suggesting a broader ecological role in cyanuric acid turnover. nih.gov

The activity of these enzymes can be precisely measured using (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione by tracking the disappearance of the labeled substrate and the appearance of labeled products like ¹³C-biuret using techniques such as ¹³C-NMR spectroscopy. researchgate.net

DNA-based Stable Isotope Probing (DNA-SIP) is a powerful technique that leverages labeled substrates like (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione to identify the specific microbes that actively consume it in a complex environmental sample. nih.gov When microorganisms assimilate the ¹³C-labeled cyanuric acid, the heavy isotope is incorporated into their DNA.

The process involves incubating a soil or water sample with the labeled compound. nih.gov After incubation, total DNA is extracted and subjected to density gradient ultracentrifugation, which separates the "heavy" ¹³C-labeled DNA from the normal "light" ¹²C-DNA. nih.gov By sequencing the DNA from the heavy fraction, researchers can identify the species that were actively metabolizing the cyanuric acid. This technique has been fundamental in confirming the roles of various bacterial genera in s-triazine degradation.

| Microorganism Genus/Species | Environment | Significance | Source |

|---|---|---|---|

| Pseudomonas sp. (e.g., strain ADP) | Soil, Water | Model organism for atrazine and cyanuric acid degradation. | nih.gov |

| Acidovorax sp. | Wastewater | Identified as a key degrader in biological wastewater treatment. | researchgate.net |

| Paenarthrobacter ureafaciens | Saline Soil | A halotolerant bacterium capable of degrading s-triazine herbicides. | nih.gov |

| Klebsiella pneumoniae | Anaerobic Sludge | Involved in the anaerobic degradation of related triazine compounds. | nih.gov |

| Sarocladium sp. | Soil | First identified fungus with a cyanuric acid hydrolase, expanding the known degraders beyond bacteria. | nih.gov |

Environmental Fate and Transport Modeling using Isotopic Tracers

Understanding how contaminants move through and persist in the environment is crucial for risk assessment and remediation. cdc.gov Isotopic tracers like (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione are invaluable for developing and validating environmental fate and transport models. epa.gov These models aim to predict the distribution and concentration of chemicals in different environmental compartments such as soil, groundwater, and surface water over time. cdc.govny.gov

By introducing a known amount of the ¹³C-labeled compound into a system (e.g., a soil column or a mesocosm), researchers can track its journey. The use of an isotopic label does not significantly alter the chemical's physical properties, ensuring that its behavior mimics that of the unlabeled compound. gsienv.com

Key processes informed by isotopic tracer studies include:

Adsorption and Desorption: Quantifying how much of the compound binds to soil particles versus remaining dissolved in water.

Leaching: Measuring the rate at which the compound is transported downwards through the soil profile towards groundwater.

Transformation Rates: Determining the half-life of the compound under specific environmental conditions by monitoring the rate of disappearance of the parent ¹³C-labeled molecule. researchgate.net

Mass Balance: Creating a complete budget of the tracer to see where it partitions—how much is degraded, how much is retained in the soil, and how much is transported away by water. usgs.gov

This data provides robust, real-world parameters for sophisticated predictive models (e.g., HYDRUS, VLEACH) that simulate contaminant plumes and assess potential exposure risks. gsienv.com The ability to definitively track the ¹³C signal through the system provides a level of accuracy unattainable with studies that only measure the unlabeled compound against a variable background.

Contribution to Biogeochemical Cycling, particularly Nitrogen Assimilation

The study of biogeochemical cycles, particularly the nitrogen cycle, is crucial for understanding ecosystem health and nutrient availability. nih.govcarnegiescience.edu Isotopic labeling is a powerful technique used to trace the movement and transformation of elements through these cycles. While the specific use of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione in nitrogen assimilation studies is not extensively documented in publicly available research, studies using the 15N-labeled version of this compound provide direct and quantitative insights into how its nitrogen is incorporated into the biosphere. These studies are fundamental to understanding the role of s-triazine compounds in environmental nitrogen dynamics.

Detailed Research Findings

Research has demonstrated that 1,3,5-triazinane-2,4,6-trione, also known as cyanuric acid, can serve as a nitrogen source for certain soil microorganisms. researchgate.net This is a significant finding, as it indicates that this compound, a known byproduct of the degradation of s-triazine herbicides and a component in some industrial applications, can be integrated into the biological nitrogen cycle. nih.govnih.gov

A key study investigated the assimilation of nitrogen from 15N-labeled 1,3,5-triazinane-2,4,6-trione by soil fungi. In this research, the isotopically labeled compound was supplied to cultures of Aspergillus sp. and Pseudogymnoascus sp., two fungal species isolated from the soil. The findings revealed that these microorganisms were capable of cleaving the triazine ring and incorporating the nitrogen into their cellular components, specifically into their proteins. researchgate.net

The quantification of the assimilated nitrogen demonstrated the efficiency of this process. The research team found that a substantial portion of the nitrogen from the supplied 1,3,5-triazinane-2,4,6-trione was detected in the fungal biomass after a period of incubation. This provides direct evidence of the compound's role as a viable nitrogen source for microbial growth and contributes to our understanding of nitrogen mineralization and immobilization in soils. researchgate.net

The ability of these soil microorganisms to utilize the nitrogen from 1,3,5-triazinane-2,4,6-trione has important implications for the environmental fate of s-triazine compounds. It suggests a natural pathway for the detoxification of soils that may have been exposed to these chemicals, as the nitrogen is repurposed into microbial biomass, thus entering the broader food web. researchgate.net

The following table summarizes the key findings from a study on the assimilation of nitrogen from 15N-labeled 1,3,5-triazinane-2,4,6-trione by soil fungi.

Table 1: Assimilation of Nitrogen from 15N-Labeled 1,3,5-Triazinane-2,4,6-trione by Soil Fungi

| Fungal Species | Percentage of 15N from 1,3,5-Triazinane-2,4,6-trione Incorporated into Fungal Biomass | Key Finding | Reference |

|---|---|---|---|

| Aspergillus sp. | ~70-90% | The fungus effectively utilized nitrogen from the compound for protein synthesis. | researchgate.net |

This data underscores the potential for microbial communities to play a significant role in the biogeochemical cycling of nitrogen derived from anthropogenic sources like s-triazine compounds. The assimilation of this nitrogen into microbial protein represents a critical step in its potential transfer through different trophic levels within the soil ecosystem.

Biochemical and Metabolic Pathway Investigations with 2,4,6 13c3 1,3,5 Triazinane 2,4,6 Trione

Metabolic Flux Analysis (MFA) in Cellular Systems

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell. nih.gov The use of ¹³C-labeled substrates, such as (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione, is central to this methodology. By introducing the labeled compound into a cellular system, researchers can trace the distribution of the ¹³C isotope into various metabolites. nih.gov This information, combined with a metabolic network model, allows for the calculation of intracellular fluxes, providing a detailed snapshot of cellular metabolism. nih.gov

Tracing Carbon Fluxes in Microbial Metabolism (e.g., Cyanobacteria)

While specific studies detailing the use of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione for MFA in cyanobacteria are not extensively documented, the principles of ¹³C-MFA are widely applied to understand cyanobacterial metabolism. nih.govvanderbilt.edu Cyanobacteria are photosynthetic microorganisms with significant potential for biofuel and biochemical production. nih.govoup.com ¹³C-MFA studies in cyanobacteria typically utilize labeled bicarbonate or glucose to map carbon flow through central metabolic pathways like the Calvin-Benson-Bassham (CBB) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. vanderbilt.edunih.govfrontiersin.org This analysis can reveal metabolic bottlenecks and inefficiencies, such as the significant loss of fixed CO2 through the oxidative pentose phosphate pathway in photoautotrophically grown Synechocystis. vanderbilt.edu Such insights are invaluable for guiding metabolic engineering efforts to enhance the production of desired compounds. nih.govoup.com

For instance, isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) has been employed to compare the metabolic networks of wild-type Synechococcus elongatus and an engineered strain producing isobutyraldehyde. nih.gov This analysis identified a bottleneck at the pyruvate (B1213749) kinase reaction and highlighted a natural bypass pathway, guiding further genetic modifications that improved product yield. nih.gov

Understanding Carbon Integration into Biosynthetic Pathways

The integration of carbon from labeled substrates into biosynthetic pathways is a key aspect of MFA. When a ¹³C-labeled compound is metabolized, the ¹³C atoms are incorporated into various precursor molecules, which are then used to synthesize biomass components like amino acids and lipids. frontiersin.org By analyzing the isotopic labeling patterns of these building blocks, typically using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the metabolic pathways that were active. nih.govvanderbilt.edu

In the context of cyanuric acid metabolism, bacteria that can utilize it as a nitrogen source break it down into ammonia (B1221849) and carbon dioxide. asm.orgethz.ch If (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione were used in such a study, the released ¹³CO₂ could be re-fixed by photosynthetic or carboxylation reactions, and its incorporation into the cell's metabolic network could be tracked. This would provide detailed information on how the carbon from cyanuric acid is assimilated into the central carbon metabolism and subsequently into various biosynthetic products.

Enzymatic Mechanism Studies through Isotopic Labeling

Isotopic labeling is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov By replacing an atom at a specific position in a substrate molecule with one of its heavier isotopes, scientists can probe the transition state of a reaction and identify which bonds are broken and formed during catalysis. This is often achieved by measuring the kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution. nih.govchemrxiv.orgrsc.orgyorku.ca

Detailed Investigation of Reaction Mechanisms Catalyzed by Cyanuric Acid Hydrolases

The enzymatic hydrolysis of cyanuric acid by cyanuric acid hydrolase (CAH) is a critical step in the biodegradation of s-triazine compounds. researchgate.netnih.gov Studies using ¹³C-labeled cyanuric acid have been instrumental in understanding the reaction mechanism of this enzyme. asm.orgresearchgate.net

By monitoring the reaction of ¹³C-labeled cyanuric acid with CAH using ¹³C-NMR spectroscopy, researchers have been able to identify the initial product of the ring-opening reaction. asm.orgresearchgate.net These studies have shown that the enzyme catalyzes the hydrolysis of a single amide bond in the triazine ring to produce 1-carboxybiuret, which is an unstable intermediate that subsequently decomposes to biuret (B89757) and carbon dioxide. nih.govresearchgate.net

Table 1: Key Findings from ¹³C-Labeling Studies of Cyanuric Acid Hydrolase

| Research Finding | Technique Used | Reference |

|---|---|---|

| Identification of 1-carboxybiuret as the initial product of cyanuric acid hydrolysis. | ¹³C-NMR Spectroscopy | asm.orgresearchgate.net |

| Elucidation of the ring-opening mechanism of the s-triazine ring. | ¹³C-NMR Spectroscopy | researchgate.net |

These findings have been crucial in defining the catalytic mechanism of cyanuric acid hydrolase and the broader family of ring-opening amidases to which it belongs. nih.govresearchgate.net

Biochemical Pathway Interactions and Dynamic Studies

The metabolism of cyanuric acid involves a multi-step enzymatic pathway that interacts with the central metabolism of the cell. researchgate.netnih.gov Cyanuric acid is first hydrolyzed to 1-carboxybiuret by cyanuric acid hydrolase. nih.govresearchgate.net In some bacteria, 1-carboxybiuret is then deaminated by 1-carboxybiuret amidohydrolase to form 1,3-dicarboxyurea. researchgate.net In other bacteria, a newly discovered pathway involves the decarboxylation of carboxybiuret to biuret, which is then further metabolized. nih.gov

The ammonia released from these reactions can be assimilated by the cell as a nitrogen source, linking the cyanuric acid degradation pathway to the cell's nitrogen metabolism. nih.gov The carbon dioxide produced can also be re-integrated into the central carbon metabolism, particularly in photosynthetic organisms like cyanobacteria. vanderbilt.edunih.gov

Dynamic studies using isotopically labeled compounds can provide insights into the regulation and interplay of these interconnected pathways. While specific dynamic studies using (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione are not widely reported, the principles of such studies would involve pulse-chase experiments to follow the flow of the ¹³C label through the different metabolic intermediates and into the central metabolic network over time. This would allow for a quantitative understanding of the flux through the cyanuric acid degradation pathway and its connection to other metabolic processes within the cell.

Emerging Research Directions and Future Outlook for 2,4,6 13c3 1,3,5 Triazinane 2,4,6 Trione Studies

Advancements in Synthetic Methodologies for Broader Applications

The synthesis of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione, or ¹³C₃-cyanuric acid, is a critical first step for its use in research. A notable method involves the use of ¹³C-labeled urea (B33335) as the starting material. mdpi.com In this process, ¹³C-urea is reacted in a sulfolane-cyclohexanol solvent system to produce ¹³C₃-cyanuric acid. mdpi.com This isotopically labeled cyanuric acid can then be further modified. For instance, it can be chlorinated using a mixture of phosphorus pentachloride and phosphorus oxychloride to create ¹³C₃-cyanuric chloride. mdpi.com This chlorinated intermediate is a versatile precursor for synthesizing other labeled compounds, such as ¹³C₃-simazine, through a reaction with ethylamine. mdpi.com

The development of efficient and scalable synthetic routes is paramount for expanding the applications of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione. Traditional methods for synthesizing cyanuric acid often involve heating urea at high temperatures or the trimerization of urea in a solvent, sometimes with a catalyst. mdpi.com More economical and convenient methods that start from urea are generally preferred due to higher product quality and yield. mdpi.com As research demands grow, further innovations in synthetic methodologies will be crucial for making this valuable isotopic tracer more accessible to the scientific community.

Integration with Multi-Omics Approaches for Comprehensive Biological System Analysis

The use of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione as a tracer in metabolomics studies, particularly when integrated with other "omics" disciplines like proteomics and transcriptomics, offers a powerful approach to understanding complex biological systems. While direct studies integrating ¹³C₃-cyanuric acid with multi-omics are still emerging, the known metabolic pathways of related compounds provide a strong rationale for its application.

For example, bacteria are known to metabolize melamine (B1676169) through a series of deamination reactions to produce cyanuric acid. researchgate.net In mammals, the combination of melamine and cyanuric acid can lead to the formation of insoluble crystals in the kidneys, causing renal failure. researchgate.netoup.com By using ¹³C₃-cyanuric acid, researchers can precisely track its metabolic fate and its interactions within a biological system. This can help elucidate the mechanisms of toxicity and the biotransformation pathways of triazine compounds.

The integration of stable isotope tracing with multi-omics can provide a more holistic view of how an organism responds to exposure to compounds like cyanuric acid. For instance, tracking the ¹³C label can be correlated with changes in protein expression (proteomics) and gene transcription (transcriptomics) to identify specific metabolic pathways and regulatory networks that are affected.

Expanded Environmental Research into Diverse Ecosystems and Anthropogenic Impacts

Cyanuric acid is a known environmental contaminant, often found in swimming pools as a stabilizer for chlorine and as a degradation product of triazine herbicides. usgs.govresearchgate.netnih.gov Its presence has been detected in various water bodies, including rivers. usgs.govnih.gov The use of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione as an isotopic tracer can significantly enhance our understanding of its environmental fate and transport.

By introducing a known amount of ¹³C₃-cyanuric acid into a controlled environmental system, researchers can accurately trace its movement through different environmental compartments, such as water, soil, and biota. This allows for the precise measurement of degradation rates, uptake by organisms, and potential for bioaccumulation. For example, studies have shown that cyanuric acid can be degraded by certain bacteria, and its labeled form would allow for unambiguous tracking of this biodegradation process. researchgate.net

Furthermore, this isotopic tracer can help to distinguish between different sources of cyanuric acid contamination in the environment. For instance, it could be used to differentiate between contamination from agricultural runoff of triazine herbicides and discharge from swimming pools. usgs.goveurl-pesticides.eu This information is crucial for developing effective environmental management and remediation strategies.

| Parameter | Finding |

| Environmental Presence | Cyanuric acid has been detected in river water samples, indicating environmental pollution. usgs.govnih.gov |

| Sources of Contamination | Potential sources include triazine herbicides and chlorinated cyanurates used as disinfectants. usgs.govnih.gov |

| Analytical Detection | Ion chromatography is a robust method for detecting trace levels of cyanuric acid in water. nih.gov |

Exploration of Prebiotic Chemistry and its Role in Early Earth Environments

The study of prebiotic chemistry seeks to understand the chemical origins of life on Earth. Cyanuric acid has been proposed as a potential precursor to ancestral RNA, making it a molecule of significant interest in this field. nih.govnih.gov For it to have played a role in the origin of life, it would have needed to be stable under the harsh conditions of the early Earth, including intense ultraviolet radiation. nih.gov

Theoretical calculations have shown that cyanuric acid is highly photostable, which supports the idea that it could have accumulated in significant quantities on the prebiotic Earth. nih.govnih.gov The use of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione in prebiotic simulation experiments can provide direct evidence for its formation and reactivity under plausible early Earth conditions. For example, by starting with simple ¹³C-labeled precursors like urea, researchers can track the formation of ¹³C₃-cyanuric acid and its subsequent reactions to form more complex molecules, such as nucleobases. rsc.orgrsc.org

These experiments can help to validate theoretical models and provide a clearer picture of the chemical pathways that may have led to the first informational polymers. The ability to unambiguously identify the products of these complex reactions through their isotopic signature is a major advantage of using labeled compounds like ¹³C₃-cyanuric acid.

Application in Advanced Isotopic Fingerprinting and Source Tracing Methodologies

The unique isotopic signature of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione makes it an ideal tool for advanced isotopic fingerprinting and source tracing. This technique involves analyzing the stable isotope ratios of a compound to determine its origin and track its movement through various systems.

In environmental science, this can be used to pinpoint the sources of cyanuric acid pollution. usgs.gov By comparing the isotopic composition of cyanuric acid found in a contaminated site to the known isotopic signatures of potential sources (e.g., different brands of herbicides or swimming pool chemicals), it may be possible to identify the primary contributors to the pollution.

Q & A

Basic Research Questions

Q. How is (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione synthesized, and what are the key characterization techniques?

- Synthesis : The ¹³C-labeled derivative can be synthesized via nucleophilic substitution or cyclocondensation reactions using isotopically enriched precursors (e.g., ¹³C-labeled cyanuric acid or urea derivatives). For example, FeCl₃·6H₂O-catalyzed reactions under solvent-free conditions (80°C, 6–8 hours) yield triazinane derivatives efficiently . Microwave-assisted methods (100°C, 2 minutes) reduce reaction times and improve yields for functionalized analogs .

- Characterization : Confirm isotopic incorporation using ¹³C NMR (e.g., distinct carbonyl signals at ~170–175 ppm) and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (SXRD) validates the planar triazinane ring and ¹³C positions .

Q. What is the significance of ¹³C isotopic labeling in this compound for experimental design?

- Mechanistic Studies : ¹³C labeling enables tracking of reaction pathways (e.g., substitution at N vs. O sites) via isotopic shifts in NMR or isotope ratio mass spectrometry .

- Metabolic Tracing : In biological systems, ¹³C labels facilitate detection of metabolic byproducts using LC-MS or isotope-enriched NMR spectroscopy .

Advanced Research Questions

Q. How does isotopic substitution (¹³C) affect the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic Isotope Effects (KIE) : ¹³C substitution may slightly alter reaction rates due to increased mass, affecting bond cleavage in hydrolysis or substitution reactions. For example, hydrolysis under basic conditions (NaOH, 60°C) yields bromide ions and ¹³C-labeled triazinane derivatives, with KIE studied via comparative kinetics with unlabeled analogs .

- Spectroscopic Validation : Isotopic enrichment enhances sensitivity in tracking intermediates via ¹³C-labeled IR or Raman bands (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. What advanced spectroscopic and computational methods confirm the structural integrity of ¹³C-labeled triazinane derivatives?

- DFT Calculations : Compare experimental ¹³C NMR chemical shifts with density functional theory (DFT)-predicted values (B3LYP/6-311++G** basis set) to validate labeling positions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in ¹³C-labeled crystals, correlating with SXRD data .

Q. How can this compound be applied in tracing metabolic or environmental pathways?

- Biotransformation Studies : Incubate ¹³C-labeled triazinane with microbial cultures (e.g., E. coli) and analyze metabolites via ¹³C-enriched LC-MS. Compare with mutagenicity assays (Ames test) to assess isotopic effects on toxicity .

- Environmental Fate : Use isotopic dilution techniques to track degradation products in soil or water matrices, identifying persistent intermediates .

Q. What computational strategies support the design of triazinane-based therapeutics?

- Molecular Docking : Simulate binding affinities of ¹³C-labeled derivatives with target proteins (e.g., HIV-1 protease) using AutoDock Vina. Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

- ADMET Prediction : Apply QSAR models to predict absorption and toxicity profiles, leveraging isotopic data to refine bioavailability .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted methods to reduce side products in ¹³C-labeled synthesis .

- Toxicity Screening : Follow OECD QSAR guidelines for Ames mutagenicity assays to ensure regulatory compliance .

- Crystallization : Slow evaporation (30–32°C, 38 days) yields high-purity crystals for SXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.